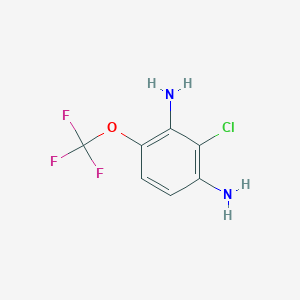
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6ClF3N2O. It is a derivative of benzene, characterized by the presence of chlorine, amino, and trifluoromethoxy groups.
Métodos De Preparación
The synthesis of 1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene typically involves multiple stepsThe trifluoromethoxy group is then introduced using specific reagents under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino groups can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, influencing its interaction with biological membranes and proteins .
Comparación Con Compuestos Similares
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-3-(trifluoromethoxy)benzene: Lacks the amino groups, leading to different reactivity and applications.
2,6-Diamino-3-(trifluoromethoxy)benzene:
1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene: Positional isomer with different properties and applications
The presence of both amino and trifluoromethoxy groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C7H6ClF3N2O |
|---|---|
Peso molecular |
226.58 g/mol |
Nombre IUPAC |
2-chloro-4-(trifluoromethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-5-3(12)1-2-4(6(5)13)14-7(9,10)11/h1-2H,12-13H2 |
Clave InChI |
RIRSMYPYSDOCTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)Cl)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















